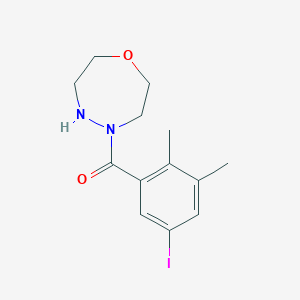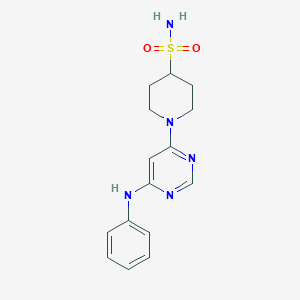
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the oxadiazepine family and has been found to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. The compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an antidepressant and anxiolytic agent.
Mecanismo De Acción
The exact mechanism of action of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is not fully understood. However, it has been suggested that the compound may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone may reduce neuronal activity and produce its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone exhibits anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to have anxiolytic and antidepressant effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been found to reduce the frequency and severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has several advantages for lab experiments. It is easy to synthesize, and the synthesis method has been optimized to achieve a high yield of the compound with high purity. The compound has also been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. However, the limitations of the compound include its potential toxicity and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the research on (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone. One potential direction is to investigate the compound's potential as an antidepressant and anxiolytic agent. Another direction is to study the compound's potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential toxicity.
Métodos De Síntesis
The synthesis of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone involves the reaction of 5-iodo-2,3-dimethylbenzoic acid with hydrazine hydrate and acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. This method has been optimized to achieve a high yield of the compound with high purity.
Propiedades
IUPAC Name |
(5-iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-9-7-11(14)8-12(10(9)2)13(17)16-4-6-18-5-3-15-16/h7-8,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZWOXQFBHGNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)N2CCOCCN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)

![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)